molecular formula C18H13ClFN5O2 B2716885 N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359453-64-7

N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Numéro de catalogue: B2716885
Numéro CAS: 1359453-64-7
Poids moléculaire: 385.78
Clé InChI: CAHMWPAOWNVIJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClFN5O2 and its molecular weight is 385.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, also referred to as F417-0207, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of F417-0207 is C18H13ClFN5O2C_{18}H_{13}ClFN_5O_2. Its structural representation is crucial for understanding its biological interactions and mechanisms of action.

Synthesis

F417-0207 is synthesized through a series of reactions involving triazole and quinoxaline derivatives. The synthesis typically involves the condensation of 1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline with appropriate acylating agents under controlled conditions to yield the target compound with high purity.

Antimicrobial Activity

F417-0207 has been screened for antimicrobial properties. Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Antioxidant Activity

Research indicates that compounds with the triazole moiety exhibit notable antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity of F417-0207 could be assessed using standard assays such as DPPH and ABTS.

Anticancer Activity

The potential anticancer effects of F417-0207 have been evaluated in vitro against various cancer cell lines. For example, compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold were found to reduce cell viability significantly in melanoma (A375) cells at concentrations as low as 10 µM . This suggests a promising avenue for further exploration in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of F417-0207 can be correlated with its structural features. Key modifications in the triazole and quinoxaline rings can enhance or diminish activity. For instance:

  • Chlorine and Fluorine Substituents : The presence of halogens like chlorine and fluorine has been shown to improve lipophilicity and biological activity.
  • Triazole Ring Modifications : Variations in substituents on the triazole ring can lead to changes in binding affinity for biological targets, influencing efficacy against pathogens or cancer cells .

Case Studies

Several studies have investigated compounds similar to F417-0207:

  • Antimicrobial Screening : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study reported MIC values that suggest high potency compared to standard antibiotics .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of triazole derivatives using DPPH assays. Results indicated that certain modifications significantly enhanced radical scavenging abilities .
  • Cancer Cell Line Studies : In vitro studies on A375 melanoma cells revealed that specific derivatives could reduce cell viability by over 90% at optimal concentrations (10 µM), highlighting their potential as anticancer agents .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Case Study 1: Cytotoxicity in Cancer Cells

Concentration (μM)Cell Viability (%)
0100
1075
2050
5010

In this study, a dose-dependent decrease in cell viability was observed, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes critical in disease pathways:

  • Acetylcholinesterase (AChE) : The compound inhibits AChE with an IC50 value of approximately 10 μM.
  • Cyclooxygenase (COX) : It also shows activity against COX-2, indicating potential anti-inflammatory properties.

Antioxidant Activity

In vitro studies have reported that the compound possesses antioxidant properties, which may protect cells from oxidative stress-related damage.

Applications in Medicinal Chemistry

Given its diverse biological activities, N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide holds promise in several therapeutic areas:

  • Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
  • Neurodegenerative Disorders : The inhibition of cholinesterase suggests potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Drugs : Its COX-inhibitory activity may lead to the development of new anti-inflammatory medications.

Propriétés

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O2/c1-10-22-23-17-18(27)24(14-4-2-3-5-15(14)25(10)17)9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMWPAOWNVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.